molecular formula C10H13ClN2 B1464313 4-Chloro-2-cyclopentyl-6-methylpyrimidine CAS No. 1111832-72-4

4-Chloro-2-cyclopentyl-6-methylpyrimidine

Cat. No.: B1464313
CAS No.: 1111832-72-4
M. Wt: 196.67 g/mol
InChI Key: FXVGHJGJJNMRTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-cyclopentyl-6-methylpyrimidine is a pyrimidine derivative, a class of heterocyclic aromatic organic compounds characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3. Pyrimidines are fundamental components of nucleic acids (DNA and RNA) and are widely used in pharmaceuticals, agrochemicals, and materials science.

Synthetic Routes and Reaction Conditions:

  • Chlorination and Cyclopentylation: The compound can be synthesized by starting with a suitable pyrimidine precursor, followed by chlorination at the 4-position and cyclopentylation at the 2-position.

  • Methylation: The 6-methyl group can be introduced through methylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromyl chloride, alkaline conditions.

  • Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon.

  • Substitution: Methyl iodide, dimethyl sulfate, aprotic solvents.

Major Products Formed:

  • Oxidation: this compound-5-oxide.

  • Reduction: this compound-5-ol.

  • Substitution: 4-chloro-2-cyclopentyl-6-ethylpyrimidine.

Scientific Research Applications

4-Chloro-2-cyclopentyl-6-methylpyrimidine has various applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of cancer and inflammatory diseases.

  • Industry: Utilized in the production of agrochemicals and materials with specific desired properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

  • Molecular Targets: It may bind to specific enzymes or receptors, influencing their activity.

  • Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

4-Chloro-2-cyclopentyl-6-methylpyrimidine is unique due to its specific substituents and structural features. Similar compounds include:

  • 4-Chloro-2-cyclopropyl-6-methylpyrimidine

  • 4-Chloro-2-cyclopentyl-6-ethylpyrimidine

  • 4-Chloro-2-cyclopentyl-6-phenylpyrimidine

These compounds differ in their substituents, which can lead to variations in their chemical properties and biological activities.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

4-chloro-2-cyclopentyl-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c1-7-6-9(11)13-10(12-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVGHJGJJNMRTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-cyclopentyl-6-methylpyrimidine
Reactant of Route 2
4-Chloro-2-cyclopentyl-6-methylpyrimidine
Reactant of Route 3
4-Chloro-2-cyclopentyl-6-methylpyrimidine
Reactant of Route 4
4-Chloro-2-cyclopentyl-6-methylpyrimidine
Reactant of Route 5
4-Chloro-2-cyclopentyl-6-methylpyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-cyclopentyl-6-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.